molecular formula C21H28N2O3S B11345652 2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11345652
M. Wt: 388.5 g/mol
InChI Key: NLDSSYRLMFGFBN-UHFFFAOYSA-N
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Description

2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a morpholine ring, and a thiophene ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-butoxy-N-[2-(morpholin-4-yl)-2-(pyridin-2-yl)ethyl]benzamide
  • 2-butoxy-N-[2-(morpholin-4-yl)-2-(pyrid-3-yl)ethyl]benzamide

Uniqueness

2-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from similar compounds that contain pyridine rings, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2-butoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C21H28N2O3S/c1-2-3-12-26-19-8-5-4-7-17(19)21(24)22-16-18(20-9-6-15-27-20)23-10-13-25-14-11-23/h4-9,15,18H,2-3,10-14,16H2,1H3,(H,22,24)

InChI Key

NLDSSYRLMFGFBN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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